Rottlerin

PKC delta inhibitor isoform selectivity kinase profiling

Procure Rottlerin (CAS 82-08-6) for its indispensable, graded PKCδ selectivity (6–10× over classical PKCs), a feature absent in pan-inhibitors like GF109203X or classical-selective agents like Gö6976. Its unique, phosphorylation-independent mTORC1 inhibition and dual PKCδ/CaM kinase III blockade make it the only tool for dissecting autophagy and calcium/calmodulin crosstalk. With proven >35% oral bioavailability for in vivo studies, it is the definitive compound for preclinical oncology and signaling research.

Molecular Formula C30H28O8
Molecular Weight 516.5 g/mol
CAS No. 82-08-6
Cat. No. B1679580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRottlerin
CAS82-08-6
SynonymsRottlerin;  Kamalin;  Mallotoxin;  NSC 56346;  NSC 94525.
Molecular FormulaC30H28O8
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O
InChIInChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+
InChIKeyDEZFNHCVIZBHBI-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rottlerin (CAS 82-08-6) for Research Procurement: Baseline Characterization of a Multi-Kinase Inhibitor


Rottlerin (mallotoxin, NSC 56346), a natural polyphenol isolated from Mallotus philippinensis, is a small-molecule protein kinase inhibitor with a molecular weight of 516.55 Da and the formula C30H28O8 [1]. It is widely recognized for its preferential inhibition of protein kinase C delta (PKCδ) with reported IC50 values of 3-6 µM, while also inhibiting other PKC isoforms at higher concentrations (PKC α/β/γ: 30-42 µM; PKC ε/η/ζ: 80-100 µM) [2]. Rottlerin additionally inhibits CaM kinase III (IC50 5.3 µM), MAPKAP-K2 (IC50 5.4 µM), and PRAK (IC50 1.9 µM) . Its solubility profile is favorable in DMSO (11-20 mg/mL) and ethanol (1 mg/mL) with poor aqueous solubility .

Why Rottlerin (CAS 82-08-6) Cannot Be Interchanged with Generic PKC Inhibitors or Other Polyphenols


Substitution of rottlerin with other PKC inhibitors, such as bisindolylmaleimides (e.g., GF109203X, Ro 31-8220) or indolocarbazoles (e.g., Gö6976), is not scientifically valid due to distinct isoform selectivity profiles and divergent off-target activities. While Gö6976 exhibits potent inhibition of classical PKC isoforms (α, β, γ) at nanomolar concentrations (IC50 2-10 nM), it shows minimal activity against PKCδ, the primary target of rottlerin [1]. Conversely, bisindolylmaleimides are potent pan-PKC inhibitors with IC50 values in the low nanomolar range across multiple isoforms, lacking the graded selectivity profile of rottlerin [2]. Moreover, rottlerin's additional inhibition of CaM kinase III (IC50 5.3 µM), a feature not shared by most other PKC inhibitors, precludes straightforward analog substitution in experiments involving calcium/calmodulin-dependent signaling pathways [3]. These divergent activity profiles underscore the necessity for compound-specific procurement based on experimental design requirements.

Rottlerin (CAS 82-08-6) Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


PKCδ Isoform Selectivity: Rottlerin vs. Classical and Novel PKC Isoforms

Rottlerin exhibits a graded selectivity profile across PKC isoforms, with an IC50 of 3-6 µM for PKCδ, compared to 30-42 µM for PKC α/β/γ and 80-100 µM for PKC ε/η/ζ, yielding a 6- to 10-fold selectivity for PKCδ over classical PKCs and a ~30-fold selectivity over other novel PKCs [1]. In contrast, the pan-PKC inhibitor bisindolylmaleimide I (GF109203X) inhibits PKCα, PKCβI, PKCβII, and PKCγ with IC50 values of 20, 17, 16, and 20 nM, respectively, demonstrating no isoform discrimination [2]. Similarly, Gö6976 selectively inhibits classical PKCs (α, β, γ) at 2-10 nM but has negligible activity against PKCδ [3].

PKC delta inhibitor isoform selectivity kinase profiling

CaM Kinase III Inhibition: Rottlerin vs. Other PKC Inhibitors

Rottlerin inhibits CaM kinase III (also known as eEF2 kinase) with an IC50 of 5.3 µM, a potency comparable to its inhibition of PKCδ (IC50 3-6 µM) [1]. This dual inhibition profile is unique among commonly used PKC inhibitors. For example, bisindolylmaleimide I (GF109203X) and Gö6976 exhibit no significant activity against CaM kinase III at concentrations up to 10 µM [2]. Among the protein kinases tested in the original characterization, only CaM kinase III was suppressed by rottlerin as effectively as PKCδ [1].

CaM kinase III calmodulin-dependent kinase eEF2 kinase

Oral Bioavailability: Rottlerin vs. Natural Polyphenol Class Average

Rottlerin exhibits an oral bioavailability of >35% in mice following oral administration, as determined by LC-MS/MS bioanalytical quantification [1]. This value is substantially higher than the class average for natural polyphenols, which typically display oral bioavailability ranging from <1% to 10% due to extensive first-pass metabolism and poor absorption [2]. Rottlerin also demonstrates a half-life of >2 hours and plasma protein binding >99%, with a logD of 3.81 indicating moderate lipophilicity favorable for membrane permeability [1].

pharmacokinetics oral bioavailability ADME properties

In Vivo Antitumor Efficacy: Rottlerin in Pancreatic Cancer Xenograft Models

In a pancreatic cancer xenograft model using AsPC-1 cells implanted in BALB/c nude mice, oral administration of rottlerin (20 mg/kg, once daily, 5 days per week for 6 weeks) significantly inhibited tumor growth without observable toxicity [1]. Tumor volume reduction was quantified as approximately 50-60% compared to vehicle-treated controls [1]. In contrast, the PKCδ-selective inhibitor KAM1, while showing improved selectivity over rottlerin in vitro (PKCδ/PKCα selectivity of 56-fold vs. 28-fold for rottlerin), has not demonstrated comparable in vivo efficacy in xenograft models [2].

xenograft model pancreatic cancer in vivo efficacy

mTORC1 Inhibition: Phosphorylation-Independent Mechanism Distinguishes Rottlerin from Rapamycin

Rottlerin inhibits mTORC1 activity through a novel phosphorylation-independent mechanism, distinct from the allosteric mTORC1 inhibitor rapamycin [1]. Pull-down assays demonstrated direct interaction between rottlerin and mTOR, with inhibition of mTORC1 but not mTORC2 activity [1]. Crucially, this inhibition is AMPK-independent and does not require phosphorylation of raptor or mTOR at known regulatory sites, contrasting with rapamycin which binds FKBP12 to allosterically inhibit mTORC1 [2].

autophagy mTORC1 AMPK-independent

Antifungal Activity: Rottlerin MIC/MFC Values Against Candida Species

Rottlerin exhibits antifungal activity against Candida species with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 7.81 to >1000 µg/mL, with notable activity against C. albicans [1]. It significantly inhibits biofilm production with Biofilm Inhibitory Concentration (MICB50) values of 15.62 to 250 µg/mL and reduces biofilm cell viability by 50% (IC50) at 2.24 to 12.76 µg/mL [1]. In a C. elegans infection model, rottlerin increased survival of infected larvae at therapeutic concentrations without demonstrating toxicity [1]. In contrast, curcumin, a structurally related polyphenol, shows MIC values against C. albicans ranging from 32 to 128 µg/mL in various studies but lacks the biofilm-inhibitory potency observed with rottlerin [2].

antifungal Candida albicans biofilm inhibition

Rottlerin (CAS 82-08-6) Validated Application Scenarios for Research and Industrial Use


PKCδ-Dependent Signaling Studies Requiring Isoform Discrimination

Rottlerin is the preferred tool compound for dissecting PKCδ-specific signaling pathways in cellular models where complete ablation of classical PKC activity is undesirable. Its graded selectivity profile (6-10x selectivity for PKCδ over classical PKCs) allows for experimental windows where PKCδ inhibition can be achieved while preserving classical PKC function, a capability not afforded by pan-PKC inhibitors like bisindolylmaleimides [1]. Researchers investigating PKCδ-mediated apoptosis, oxidative stress responses, or mitochondrial dysfunction should procure rottlerin rather than Gö6976 (classical PKC-selective) or GF109203X (pan-PKC inhibitor) to avoid confounding results from off-isoform inhibition [2].

In Vivo Oncology Studies with Oral Dosing Requirements

Rottlerin's oral bioavailability (>35%) and validated in vivo efficacy in pancreatic, adrenocortical, and colorectal cancer xenograft models make it a practical choice for preclinical oncology studies requiring oral administration [1]. Unlike many natural polyphenols that require intravenous or intraperitoneal injection due to poor oral absorption, rottlerin can be administered orally in standard vehicle formulations (e.g., CMC-Na suspension) to achieve therapeutic plasma concentrations [2]. This property streamlines experimental protocols and reduces animal stress associated with parenteral dosing, making rottlerin a procurement priority for laboratories conducting long-term in vivo tumor studies.

Autophagy Research in Apoptosis-Resistant Cell Models

Rottlerin's unique phosphorylation-independent mTORC1 inhibition mechanism distinguishes it from rapamycin and positions it as a valuable tool for autophagy research in apoptosis-resistant cell lines [1]. Investigators studying autophagic cell death in caspase-3-deficient or Bcl-2-overexpressing cells should select rottlerin over rapamycin, as the latter's FKBP12-dependent mechanism may be compromised in certain cellular contexts [2]. Additionally, rottlerin's AMPK-independent mTORC1 inhibition allows for dissection of autophagy pathways without confounding AMPK activation, a limitation of other autophagy inducers like metformin or AICAR [1].

Calcium/Calmodulin-Dependent Signaling and eEF2 Phosphorylation Studies

Rottlerin is the only commercially available compound that provides dual inhibition of PKCδ and CaM kinase III at overlapping concentration ranges (IC50 3-6 µM and 5.3 µM, respectively) [1]. This unique profile makes it indispensable for studies investigating the intersection of PKCδ and calcium/calmodulin signaling, particularly in contexts involving eEF2 phosphorylation and translational regulation [2]. Researchers examining CaM kinase III-dependent proliferation in malignant gliomas or other cancers should procure rottlerin rather than alternative PKC inhibitors, which lack significant CaM kinase III inhibitory activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rottlerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.